![molecular formula C11H18Cl2N2O B1423560 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride CAS No. 1354953-85-7](/img/structure/B1423560.png)
2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride
Vue d'ensemble
Description
“2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride” is a chemical compound with the molecular weight of 265.18 . The IUPAC name for this compound is "2-methoxy-5-(piperidin-4-yl)pyridine dihydrochloride" .
Molecular Structure Analysis
The InChI code for “2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride” is1S/C11H16N2O.2ClH/c1-14-11-3-2-10(8-13-11)9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 265.18 . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Characterization
- The compound 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, synthesized from materials including piperidine, shows potential in various chemical processes. Its structure and characteristics have been confirmed through NMR, MS, and X-ray crystal diffraction techniques (Wu Feng, 2011).
Corrosion Inhibition
- Piperidine derivatives, including those similar to the 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride, have been studied for their corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamics simulations to understand their interaction with metal surfaces (S. Kaya et al., 2016).
Pharmaceutical Research
- Some piperidine derivatives have been synthesized and tested for their potential antiarrhythmic and antihypertensive effects, indicating their relevance in pharmaceutical research. These compounds showed promising alpha-adrenolytic properties (Barbara Malawska et al., 2002).
Molecular Design and Spectroscopy
- Novel designs incorporating spiro-piperidine units in bacteriochlorins have been explored. These designs enable tailoring of spectral properties, making them useful in near-infrared absorbers (Kanumuri Ramesh Reddy et al., 2013).
Chemical Transformation Studies
- Research on transforming 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines using boron(III) bromide highlights the versatility of piperidine compounds in chemical synthesis (K. Tehrani et al., 2000).
Antimicrobial Activity
- The antimicrobial activity of various pyridine derivatives, synthesized using components similar to 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride, has been investigated. These studies help in understanding their potential as antimicrobial agents (N. Patel et al., 2011).
Platelet Aggregation Inhibition
- Piperazinyl glutamate pyridines, related to the compound , have been synthesized and shown to inhibit platelet aggregation. This suggests their potential in treating cardiovascular diseases (J. J. Parlow et al., 2010).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10;;/h1-3,6,10,12H,4-5,7-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWGCSFOPSRYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



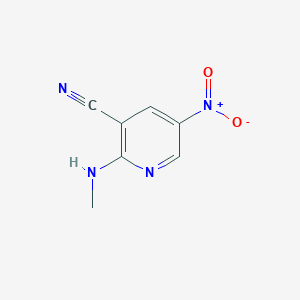
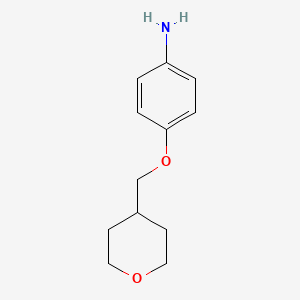
![2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline](/img/structure/B1423480.png)
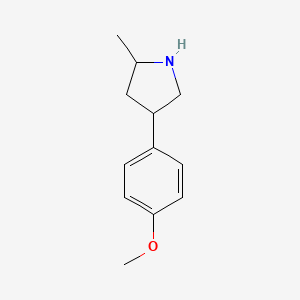
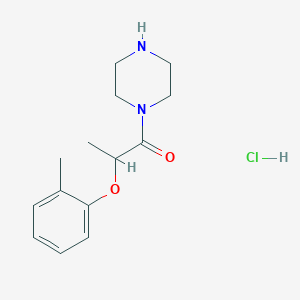
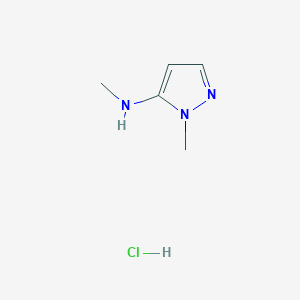
![N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride](/img/structure/B1423485.png)
![3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423488.png)
![3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine](/img/structure/B1423489.png)
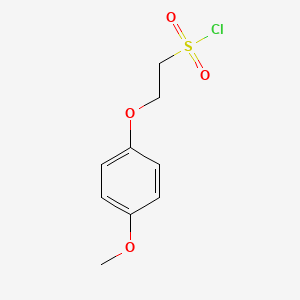
![Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B1423494.png)
![2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride](/img/structure/B1423495.png)
![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B1423496.png)
![[3-(Methylamino)oxolan-3-yl]methanol](/img/structure/B1423499.png)